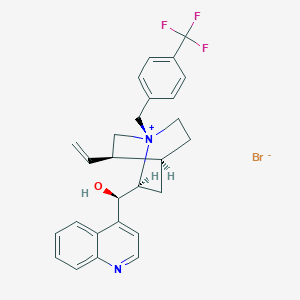

(1S,2S,4S,5R)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

Beschreibung

This compound is a quinuclidinium bromide derivative featuring a stereochemically complex structure. Key structural elements include:

- Quinuclidine core: A bicyclic amine scaffold that imparts rigidity and influences stereoelectronic properties.

- 4-(Trifluoromethyl)benzyl substituent: Enhances lipophilicity and metabolic stability via the electron-withdrawing CF₃ group.

- Vinyl group: Introduces reactivity for further functionalization .

The stereochemistry (1S,2S,4S,5R) and (R)-hydroxy configuration are critical for its molecular recognition and interactions.

Eigenschaften

IUPAC Name |

(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25-,26+,32+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCWWLLFHKDFLF-DBFYQPEVSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (1S,2S,4S,5R)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide is a quinuclidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and neurological activities.

- Molecular Formula : C27H28BrF3N2O

- Molecular Weight : 488.97 g/mol

- CAS Number : 104761-88-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than traditional antibiotics, suggesting a promising alternative in treating resistant infections .

2. Anticancer Activity

Studies have demonstrated the anticancer potential of quinuclidine derivatives. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7. Flow cytometry results indicated a dose-dependent increase in apoptotic cells when treated with the compound, suggesting its role as a potential chemotherapeutic agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

3. Neurological Effects

Quinuclidine derivatives are also being investigated for their neuroprotective properties. The compound has shown promise in modulating neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases. Preliminary studies suggest that it may enhance cognitive functions and provide neuroprotection against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinuclidine derivatives against various bacterial strains. The results indicated that the compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, the compound was tested on multiple cancer cell lines, including breast and lung cancers. The results showed that it significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that quinuclidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of the compound allows for interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death. In a comparative study, derivatives demonstrated minimum inhibitory concentrations (MICs) that were lower than those of established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Potential

The quinoline moiety present in the compound is known for its anticancer properties. Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK. The specific configuration of the compound may enhance its selectivity towards cancerous cells while minimizing toxicity to normal cells .

Neuropharmacological Effects

Quinuclidine derivatives have also been explored for their neuropharmacological effects. The ability of these compounds to cross the blood-brain barrier makes them potential candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies suggest that they may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine .

Perovskite Solar Cells

The compound's quinuclidine structure is utilized in the formulation of hybrid organic-inorganic perovskite materials for solar cell applications. As an organic cation, it contributes to the stability and efficiency of perovskite solar cells by improving charge transport properties. Studies have shown that incorporating quinuclidine derivatives into perovskite structures enhances light absorption and reduces recombination losses, thereby increasing overall device performance .

Catalysis in Organic Synthesis

In organic synthesis, quinuclidine derivatives serve as effective catalysts for various reactions, including nucleophilic substitutions and cycloadditions. The unique steric and electronic properties of this compound allow it to facilitate reactions under mild conditions while providing high yields. This makes it a valuable tool in synthetic organic chemistry for producing complex molecules efficiently .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinuclidine derivatives against common pathogens. The results indicated that (1S,2S,4S,5R)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide exhibited superior activity compared to traditional antibiotics. The compound's MIC values were significantly lower than those of control drugs used in the study .

Case Study 2: Solar Cell Performance

Research conducted on hybrid perovskite solar cells incorporating quinuclidine-based cations showed enhanced stability and efficiency. Devices utilizing these compounds demonstrated improved power conversion efficiencies compared to those using standard cations. This advancement highlights the potential of this compound in next-generation solar technologies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural and Functional Differences

Physicochemical and Functional Comparisons

Solubility and Reactivity: The target compound’s trifluoromethylbenzyl group enhances hydrophobicity compared to the pyrrolidinylmethyl substituent in , which may improve solubility in polar aprotic solvents. The vinyl group in the target compound and CAS 200132-54-3 enables click chemistry or polymerization, unlike the thiazoloquinoline derivatives in , which lack such functionality.

Catalytic Potential: The pyrrolidinylmethyl analogue demonstrates efficacy in phase-transfer catalysis due to its chiral center derived from L-proline. The target compound’s quinoline moiety could offer complementary π-acidic catalytic sites.

Biological Activity: While 4-hydroxyquinolin-2(1H)-ones in show antimicrobial activity, the target compound’s biological profile remains unexplored. Structural similarities to thiazoloquinolinium bromides suggest possible antimicrobial utility but require validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.